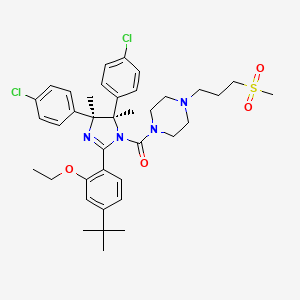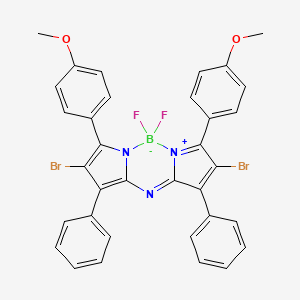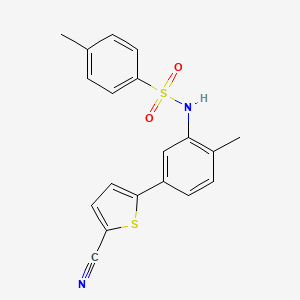
N-(5-(5-Cyanothiophen-2-yl)-2-methylphenyl)-4-methylbenzenesulfonamide
Vue d'ensemble
Description
Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties and have attracted great interest in industry and academia .
Synthesis Analysis
The synthesis of cyanoacetamides, which are important precursors for heterocyclic synthesis, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
Thiophene has a melting point of -38°C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique
Microtubule Disruption
ELR510444 is known to be a microtubule disruptor . Microtubules, consisting of α- and β-tubulin heterodimers, are an efficient drug target for cancer therapy . ELR510444 can bind to tubulin and interfere with microtubule assembly .
Colchicine Binding Site Inhibition
ELR510444 and parbendazole are colchicine binding site inhibitors with antiproliferative activities . The colchicine binding site is a recognized binding site for microtubule-destabilizing agents .
Cancer Therapy
ELR510444 has been regarded as an important target for oncotherapy . It inhibits tubulin polymerization, causing a loss of cellular microtubules and the formation of aberrant mitotic spindles, which lead to mitotic arrest and apoptosis in cancer cells .
Drug Resistance Circumvention
ELR510444 is not a substrate for the P-glycoprotein drug transporter and retains activity in βIII-tubulin-overexpressing cell lines, suggesting that it circumvents both clinically relevant mechanisms of drug resistance to this class of agents .
Rational Drug Design
The lack of structural information on the tubulin–ELR510444 complex has hindered the design and development of more potent drugs with similar scaffolds . However, the reported crystal structures of tubulin complexed with ELR510444 provide a rationale for the development of novel benzsulfamide and benzimidazole derivatives targeting the colchicine binding site .
Antitumor Activity
ELR510444 has shown significant antitumor activity in the MDA-MB-231 xenograft model . This suggests its potential use in the treatment of various types of cancer.
Mécanisme D'action
Target of Action
The primary targets of ELR510444 are microtubules and Hypoxia-inducible factors (HIFs) . Microtubules are a key component of the eukaryotic cytoskeleton, involved in cell division, morphogenesis, motility, and intracellular transport .
Mode of Action
ELR510444 interacts with its targets in two main ways. Firstly, it inhibits microtubule polymerization by binding to tubulin at the colchicine site, causing a loss of cellular microtubules and the formation of aberrant mitotic spindles . Secondly, it decreases HIF-1α and HIF-2α levels, thereby reducing the expression of genes regulated by these transcription factors .
Biochemical Pathways
The disruption of microtubules by ELR510444 leads to mitotic arrest and apoptosis of cancer cells . The inhibition of HIF activity impacts the hypoxia signaling pathway, which plays a crucial role in the progression of renal cell carcinoma (RCC) and other cancers .
Result of Action
ELR510444 has been shown to potently inhibit cell proliferation, induce apoptosis, and reduce tumor burden in xenograft models . It also disrupts microtubules, suggesting potential vascular disrupting and anti-angiogenic properties .
Action Environment
The action of ELR510444 can be influenced by the cellular environment. For instance, cells deficient in von Hippel-Lindau (VHL), a protein that targets HIF for degradation, are more sensitive to ELR510444-mediated apoptosis
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[5-(5-cyanothiophen-2-yl)-2-methylphenyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S2/c1-13-3-8-17(9-4-13)25(22,23)21-18-11-15(6-5-14(18)2)19-10-7-16(12-20)24-19/h3-11,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYXROIHHXHFND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=CC=C(S3)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



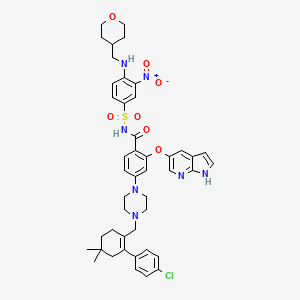


![(3S)-3-[[(2S)-2-[3-(methoxycarbonylamino)-2-oxopyridin-1-yl]butanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid](/img/structure/B612065.png)

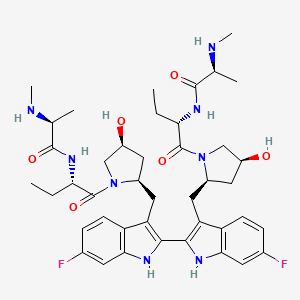
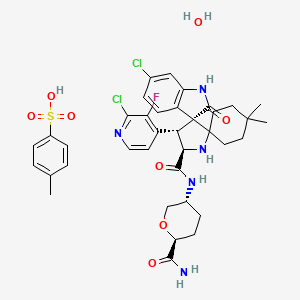
![1-[5-(2,4-Difluoro-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone](/img/structure/B612074.png)
